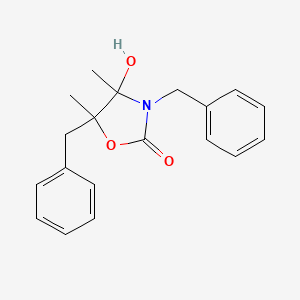
5-benzyl-3-(2,2-dimethoxyethyl)-4-hydroxy-4,5-dimethyl-1,3-oxazolidin-2-one
Vue d'ensemble
Description
5-benzyl-3-(2,2-dimethoxyethyl)-4-hydroxy-4,5-dimethyl-1,3-oxazolidin-2-one, commonly known as BDMO, is a chemical compound that has been extensively studied for its potential applications in scientific research. BDMO is a heterocyclic compound that contains both oxygen and nitrogen atoms in its ring structure. This compound has shown promising results in various research fields, including medicinal chemistry and drug discovery.
Mécanisme D'action
The mechanism of action of BDMO is not fully understood. However, it is believed that BDMO acts as a nucleophile in various chemical reactions. BDMO has been shown to react with various electrophiles, including aldehydes and ketones, to form stable adducts.
Biochemical and Physiological Effects:
BDMO has been shown to have various biochemical and physiological effects. BDMO has been shown to inhibit the growth of various cancer cell lines, including breast cancer and lung cancer. BDMO has also been shown to have antiviral activity against the hepatitis B virus. Additionally, BDMO has been shown to have antioxidant properties, which may be beneficial in the treatment of various diseases associated with oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using BDMO in lab experiments include its high purity and stability. BDMO is also readily available and can be synthesized in large quantities. However, the limitations of using BDMO include its high cost and potential toxicity. BDMO should be handled with care, and appropriate safety measures should be taken when working with this compound.
Orientations Futures
There are several future directions for the use of BDMO in scientific research. One potential application of BDMO is in the synthesis of new bioactive compounds with potential therapeutic applications. BDMO may also be used as a chiral auxiliary in the synthesis of enantiopure compounds. Additionally, further studies are needed to fully understand the mechanism of action of BDMO and its potential applications in various research fields.
In conclusion, BDMO is a promising compound with potential applications in various scientific research fields. The synthesis of BDMO has been optimized to produce high yields and purity. BDMO has been shown to have various biochemical and physiological effects, including anticancer and antiviral activity. However, further studies are needed to fully understand the mechanism of action of BDMO and its potential applications in various research fields.
Applications De Recherche Scientifique
BDMO has been extensively studied for its potential applications in scientific research. One of the major applications of BDMO is in medicinal chemistry and drug discovery. BDMO has been used as a building block in the synthesis of various bioactive compounds, including antiviral and anticancer agents. BDMO has also been used as a chiral auxiliary in asymmetric synthesis, which is a powerful tool for the synthesis of enantiopure compounds.
Propriétés
IUPAC Name |
5-benzyl-3-(2,2-dimethoxyethyl)-4-hydroxy-4,5-dimethyl-1,3-oxazolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO5/c1-15(10-12-8-6-5-7-9-12)16(2,19)17(14(18)22-15)11-13(20-3)21-4/h5-9,13,19H,10-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFWWLJPMRRRLBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N(C(=O)O1)CC(OC)OC)(C)O)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Benzyl-3-(2,2-dimethoxyethyl)-4-hydroxy-4,5-dimethyl-1,3-oxazolidin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(4-hydroxy-4,5,5-trimethyl-2-oxo-1,3-oxazolidin-3-yl)-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B4303751.png)


![3-(4-hydroxy-4-methyl-2-oxo-1-oxa-3-azaspiro[4.5]dec-3-yl)-N-(4-methylphenyl)propanamide](/img/structure/B4303759.png)
![N-cyclohexyl-4-methoxy-3-[(2-oxo-4-phenylpyrrolidin-1-yl)sulfonyl]benzamide](/img/structure/B4303779.png)
![3-[(anilinocarbonyl)amino]-3-(3-chlorophenyl)propanoic acid](/img/structure/B4303785.png)
![9-(2-furyl)-12-(3-hydroxyphenyl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one](/img/structure/B4303790.png)
![methyl 2-[({[(octahydro-2H-quinolizin-1-ylmethoxy)carbonyl]amino}sulfonyl)oxy]benzoate](/img/structure/B4303792.png)
![4,4'-dicyclohexyl-6,6'-dimethyloctahydro-2H,2'H,5H,5'H-2,2'-bi[1,3]dioxolo[4,5-d]imidazole-5,5'-dione](/img/structure/B4303795.png)
![N-{4-[9-(methoxymethyl)-7-methyl-4-oxo-3-phenyl-1,2,3,4-tetrahydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl]phenyl}acetamide](/img/structure/B4303799.png)
![2-methoxy-4-[4-(methoxymethyl)-2-methyl-5,6-dihydropyrido[3'',2'':4',5']thieno[3',2':4,5]pyrimido[1,6-a]benzimidazol-6-yl]phenol](/img/structure/B4303805.png)
![6-(2-furyl)-4-(methoxymethyl)-2-methyl-5,6-dihydropyrido[3'',2'':4',5']thieno[3',2':4,5]pyrimido[1,6-a]benzimidazole](/img/structure/B4303812.png)
![7-amino-5-(4-methoxyphenyl)-4-oxo-1,5-dihydro-4H-pyrano[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B4303814.png)
